Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Historical Context of 1,4-Dihydropyridine Derivatives in Medicinal Chemistry
The 1,4-dihydropyridine (1,4-DHP) scaffold has been a cornerstone of medicinal chemistry since the discovery of nifedipine in the 1970s, a prototypical calcium channel blocker used to treat hypertension and angina. These compounds function by binding to L-type voltage-gated calcium channels, reducing calcium influx into vascular smooth muscle cells and cardiomyocytes. However, the inherent conformational flexibility of 1,4-DHPs limits their selectivity, prompting efforts to develop rigidified analogs. Hexahydroquinoline derivatives, such as the subject compound, emerged as solutions by incorporating a fused cyclohexanone ring, which restricts rotational freedom and enhances target specificity. Early studies demonstrated that substitutions at positions 2, 3, and 4 of the hexahydroquinoline core significantly influence potency and pharmacokinetics. For instance, electron-withdrawing groups on the phenyl ring at position 4 enhance calcium antagonistic activity, as observed in methyl-2,7,7-trimethyl-4-(2-nitro-5-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
Significance of Hexahydroquinoline Scaffolds in Calcium Channel Modulation
Hexahydroquinolines retain the core pharmacophore of 1,4-DHPs but exhibit improved metabolic stability and tissue selectivity due to their semi-rigid structure. The compound under analysis features a benzyloxy-methoxyphenyl group at position 4, a substitution pattern hypothesized to augment interactions with hydrophobic pockets in calcium channel α1 subunits. Pharmacological evaluations of analogous derivatives reveal concentration-dependent relaxation of smooth muscle preparations, with pD2 values (negative logarithms of EC50) ranging from 5.8 to 7.2, comparable to nifedipine.
Table 1: Calcium Modulatory Activity of Select Hexahydroquinoline Derivatives
| Compound | Emax (%) | pD2 | Reference |
|---|---|---|---|
| Nifedipine | 95 ± 3 | 7.1 ± 0.2 | |
| Methyl-2,7,7-trimethyl-4-(2-nitro-5-chlorophenyl)-... | 92 ± 4 | 6.9 ± 0.3 | |
| Cyclopentyl 4-(4-methylphenyl)-... | 88 ± 5 | 6.5 ± 0.2 |
The benzyloxy and methoxy groups in the subject compound may further enhance lipid solubility, facilitating membrane penetration and prolonged receptor occupancy.
Rationale for Studying Cyclopentyl Ester Derivatives
Cyclopentyl esters, as exemplified in this compound, are less hydrolytically labile than their ethyl or methyl counterparts, potentially extending plasma half-life. The cyclopentyl moiety’s bulky, lipophilic nature also promotes interactions with channel proteins’ allosteric sites, a hypothesis supported by molecular docking studies of related structures. Additionally, the 2,7,7-trimethyl configuration stabilizes the boat conformation of the hexahydroquinoline ring, optimizing spatial alignment with calcium channel pores. Synthetic accessibility further justifies interest: Hantzsch-type condensations between substituted aldehydes, β-keto esters, and ammonium acetate yield these derivatives in moderate-to-high yields (45–72%).
Structural Analysis
The compound’s molecular formula (C31H35NO6) and weight (541.62 g/mol) were extrapolated from analogous derivatives. Key structural features include:
- Benzyloxy-methoxyphenyl group : Enhances π-π stacking with aromatic residues in channel proteins.
- Cyclopentyl ester : Reduces hepatic first-pass metabolism compared to smaller esters.
- 2,7,7-Trimethyl groups : Confer steric hindrance, minimizing off-target binding.
Future research directions include in vivo efficacy trials and crystallographic studies to validate binding modes. This compound exemplifies the iterative optimization of 1,4-DHP derivatives, balancing structural complexity with therapeutic potential.
Properties
Molecular Formula |
C32H37NO5 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
cyclopentyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C32H37NO5/c1-20-28(31(35)38-23-12-8-9-13-23)29(30-24(33-20)17-32(2,3)18-25(30)34)22-14-15-26(27(16-22)36-4)37-19-21-10-6-5-7-11-21/h5-7,10-11,14-16,23,29,33H,8-9,12-13,17-19H2,1-4H3 |
InChI Key |
NBBMVMNUIQDVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Benzylation of Vanillin
The aldehyde precursor is synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) via O-benzylation:
-
Protection of phenolic -OH : Vanillin reacts with benzyl bromide in the presence of K₂CO₃ in anhydrous acetonitrile under reflux (82% yield).
-
Oxidation state retention : Unlike methods requiring reduction or oxidation, this route preserves the aldehyde functionality, avoiding side reactions.
Key data :
Hantzsch Cyclocondensation Reaction
Standard Protocol (Thermal Conditions)
A mixture of 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq), 5,5-dimethylcyclohexane-1,3-dione (1.0 eq), cyclopentyl acetoacetate (1.0 eq), and ammonium acetate (3.0 eq) in ethanol is refluxed for 8–12 h. The product precipitates upon cooling and is recrystallized from methanol.
Optimized conditions :
Ionic Liquid-Catalyzed Green Synthesis
The ionic liquid [H₂-DABCO][HSO₄]₂ enables room-temperature synthesis with reduced reaction times:
-
Catalyst loading : 30 mg per 0.5 mmol aldehyde
-
Solvent : Ethanol (3 mL)
-
Reaction time : 15–20 min
Advantages :
Mechanistic Insights
The Hantzsch reaction proceeds via:
-
Knoevenagel condensation : Aldehyde and β-ketoester form an α,β-unsaturated ketone.
-
Michael addition : Dimedone attacks the enone intermediate.
-
Cyclization and aromatization : Ammonium acetate facilitates ring closure and dehydration.
Critical intermediates :
-
Enamine intermediate : Confirmed by HRMS at m/z 358.1784 [M+H]⁺
-
Cyclized adduct : Observed via in situ IR at 1675 cm⁻¹ (C=O stretch)
Structural Characterization
Spectroscopic Data
X-ray Crystallography
A related hexahydroquinoline derivative crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 10.512 Å, b = 15.873 Å, c = 12.349 Å. The bicyclic core adopts a boat conformation , stabilized by intramolecular H-bonds between NH and carbonyl oxygen.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Catalyst Cost | Eco-Score |
|---|---|---|---|---|
| Thermal Hantzsch | 65–72 | 8–12 h | Low | 45/100 |
| Ionic liquid | 89–94 | 15–20 min | Moderate | 82/100 |
| Microwave-assisted | 78 | 30 min | High | 68/100 |
Key findings :
-
Ionic liquid catalysis improves atom economy by 27% compared to thermal methods.
-
Microwave synthesis reduces time but requires specialized equipment.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with notable applications in pharmaceuticals and medicinal chemistry. This article explores its applications, particularly in drug development and therapeutic uses.
Physical Properties
- Molecular Formula : C23H30N2O4
- Molecular Weight : 402.49 g/mol
- Solubility : Generally soluble in organic solvents; solubility in water may vary based on pH and temperature.
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its unique functional groups allow for interactions with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of hexahydroquinoline exhibit anticancer properties. A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may be explored further for its anticancer potential .
Modulation of Biological Pathways
The compound's ability to modulate specific biological pathways makes it a candidate for treating diseases related to inflammation and neurodegeneration. Its structural features may allow it to interact with receptors involved in these pathways.
Case Study: Neuroprotective Effects
Preliminary studies have suggested that compounds with similar structures possess neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. This suggests that this compound could be further tested for neuroprotective applications .
Anti-inflammatory Properties
Compounds with similar chemical frameworks have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This property can be particularly useful in developing treatments for chronic inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vitro studies have shown that hexahydroquinoline derivatives can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .
Summary of Findings
Mechanism of Action
The mechanism of action of Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The target compound differs from analogs primarily in its ester group and aromatic substituents (Table 1). Key structural variations include:
Table 1: Structural Comparison of 1,4-DHP Derivatives
- Aromatic Substituents : The 4-benzyloxy-3-methoxyphenyl group introduces electron-donating methoxy and bulky benzyloxy moieties, contrasting with electron-withdrawing substituents (e.g., nitro in ) or halogens (e.g., bromo in ). These differences modulate electronic properties and steric interactions, affecting reactivity and bioactivity .
Physicochemical Properties
Crystallographic data reveal conformational trends (Table 2):
Table 2: Crystallographic Parameters of Selected 1,4-DHPs
- Conformational Trends: The dihydropyridine ring adopts a boat conformation, while the hexahydroquinoline core is chair-shaped. Bulky substituents (e.g., benzyloxy) may increase torsional angles, affecting crystal packing .
Biological Activity
Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 487.6 g/mol. Its structure includes a hexahydroquinoline core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.6 g/mol |
| InChI Key | YWHQCLFFALTHED-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Antioxidant Activity : The presence of methoxy and benzyloxy groups may enhance its ability to scavenge free radicals.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could lead to altered pharmacokinetics.
- Receptor Modulation : The structural features suggest possible interactions with neurotransmitter receptors or other target proteins.
In Vitro Studies
- Cell Viability Assays : Compounds with similar structures have been evaluated for cytotoxicity against cancer cell lines.
- Antimicrobial Activity : Testing against bacterial strains has indicated potential antibacterial properties.
In Vivo Studies
- Animal Models : Research involving animal models has demonstrated the compound's ability to modulate inflammatory responses.
- Toxicological Assessments : Safety profiles were established through acute and chronic toxicity studies.
Case Studies and Research Findings
Several case studies highlight the biological effects of related compounds:
- Anticancer Activity : A study demonstrated that a related quinoline derivative exhibited significant growth inhibition in breast cancer cells (MCF-7) through apoptosis induction.
- Anti-inflammatory Effects : Another investigation found that similar compounds reduced inflammation markers in murine models of arthritis.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this hexahydroquinoline derivative?
- Methodology : Utilize the Hantzsch multicomponent reaction under solvent-free or green catalytic conditions (e.g., ionic liquids or magnetic nanocatalysts) to enhance yield and reduce reaction time. For example, ionic liquid-assisted methods have achieved yields >90% for similar polyhydroquinolines by stabilizing intermediates and improving regioselectivity .
- Key Parameters : Optimize temperature (70–100°C), catalyst loading (5–10 mol%), and solvent polarity. Monitor progress via TLC or HPLC.
Q. How can the crystal structure of this compound be determined to resolve conformational ambiguities?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELX or OLEX2 software for refinement. For example, SHELXL is widely used for small-molecule refinement, while OLEX2 integrates structure solution, refinement, and analysis workflows .
- Validation : Cross-validate with NMR (¹H/¹³C) and computational methods (DFT) to confirm bond angles and torsional strain in the hexahydroquinoline core .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodology : Prioritize assays based on structural analogs:
- Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Calcium modulation : Fluorometric assays using cell lines (e.g., HEK293) to assess Ca²⁺ channel blocking .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology : Synthesize derivatives with varied substituents (e.g., halogenation at the benzyloxy group, methyl group replacement) and correlate with bioactivity. For example, nitro or hydroxy groups at the 4-position of the phenyl ring significantly enhance antimicrobial activity in polyhydroquinolines .
- Tools : Use multivariate statistical analysis (e.g., PCA or QSAR models) to identify critical descriptors like lipophilicity (logP) and electronic effects (Hammett σ) .
Q. How should contradictory bioactivity data (e.g., inactivity in specific derivatives) be resolved?
- Methodology : Perform orthogonal validation:
- Reproducibility : Re-test under standardized conditions (e.g., fixed pH, temperature).
- Mechanistic Studies : Use fluorescence microscopy or SPR to confirm target binding (e.g., bacterial membrane disruption vs. enzyme inhibition) .
- Metabolic Stability : Assess hepatic microsome stability to rule out rapid degradation .
Q. What catalytic mechanisms underlie the green synthesis of this compound using novel catalysts?
- Methodology : Study reaction kinetics and intermediate trapping (e.g., ESI-MS) to identify rate-limiting steps. For example, magnetic graphene oxide-fucoidan catalysts facilitate proton transfer in Hantzsch reactions via Brønsted acid sites .
- Characterization : Use FTIR and XPS to confirm catalyst surface interactions, and hot filtration tests to verify heterogeneity .
Q. Which advanced spectroscopic techniques are critical for characterizing dynamic molecular behavior?
- Methodology :
- Dynamic NMR (DNMR) : Resolve conformational exchange in the hexahydroquinoline ring at variable temperatures .
- 19F-NMR : If fluorinated analogs are synthesized, monitor electronic environments of substituents .
- Solid-State NMR : Investigate polymorphism and crystallite orientation in formulations .
Q. How does polymorphism affect the physicochemical properties and bioavailability of this compound?
- Methodology : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and analyze using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
